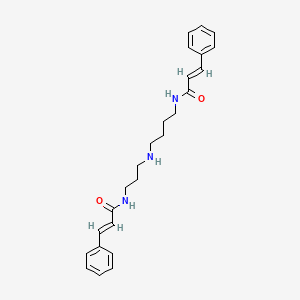
Maytenine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Maytenine is a natural product found in Pholiota spumosa with data available.
Applications De Recherche Scientifique
Pharmacological Potential in Inflammatory Diseases
Maytenine, found in the Maytenus genus, has demonstrated significant potential in the treatment of painful inflammatory diseases. Research indicates that various isolated substances from Maytenus species, including Maytenine, exhibit analgesic and anti-inflammatory properties. These compounds are particularly promising for conditions like rheumatoid arthritis, gastritis, ulcers, and gastrointestinal disorders (Veloso et al., 2017).
Anticancer Activities
Studies have shown that Maytenine and its derivatives, such as the quinone-methide triterpenes maytenin and 22-β-hydroxymaytenin from Maytenus ilicifolia, possess notable anticancer activities. These compounds exhibit antiproliferative and pro-apoptotic activities in various cancer cell lines, including head and neck squamous cell carcinomas (Hernandes et al., 2020).
Diuretic and Hypotensive Effects
Maytenus ilicifolia, containing Maytenine, has been studied for its diuretic and hypotensive effects. These effects might involve the prostaglandin/cAMP pathway, indicating potential applications in managing blood pressure and fluid balance (Leme et al., 2013).
Antitumor Properties of Royleanine A
Royleanine A, an alkaloid isolated from Maytenus royleanus and structurally related to Maytenine, has shown significant antitumor activity against various cancer cell lines, including ovarian, cervical, and prostate cancer lines (Din & Siddiqui, 2022).
Antiulcerogenic Effects
Maytenine has been identified in species like Maytenus ilicifolia and M. aquifolium, which have been traditionally used for treating gastric ulcers. Studies confirm their potent antiulcerogenic effects, indicating a potential role in managing gastric disorders (Souza-Formigoni et al., 1991).
Antioxidant and UVB-Absorbing Activity
Maytenine-containing Maytenus species, such as Maytenus guyanensis, have shown antioxidant and UVB-absorbing activities. This suggests potential applications in skin protection and the treatment of skin conditions (Macari et al., 2006).
Antibacterial Potential
Maytenus guianensis, containing compounds like Maytenine, has exhibited antibacterial effects against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae, highlighting its potential in antibacterial therapy (Silva et al., 2018).
Propriétés
Numéro CAS |
41590-65-2 |
|---|---|
Formule moléculaire |
C25H31N3O2 |
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
(E)-3-phenyl-N-[4-[3-[[(E)-3-phenylprop-2-enoyl]amino]propylamino]butyl]prop-2-enamide |
InChI |
InChI=1S/C25H31N3O2/c29-24(16-14-22-10-3-1-4-11-22)27-20-8-7-18-26-19-9-21-28-25(30)17-15-23-12-5-2-6-13-23/h1-6,10-17,26H,7-9,18-21H2,(H,27,29)(H,28,30)/b16-14+,17-15+ |
Clé InChI |
MYKCJTMBUXHIMQ-YXLFCKQPSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C(=O)NCCCCNCCCNC(=O)/C=C/C2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCCCNCCCNC(=O)C=CC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)NCCCCNCCCNC(=O)C=CC2=CC=CC=C2 |
Synonymes |
maytenine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



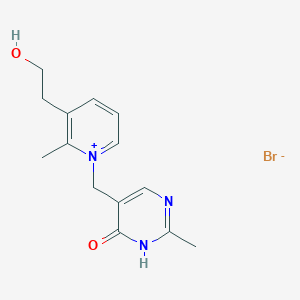
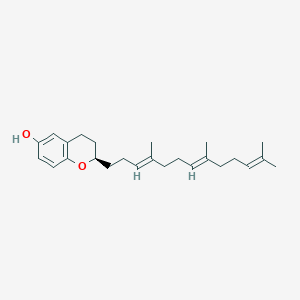
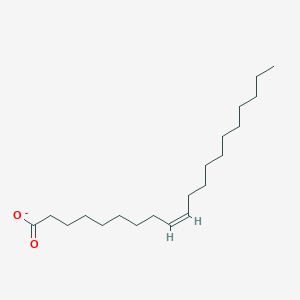
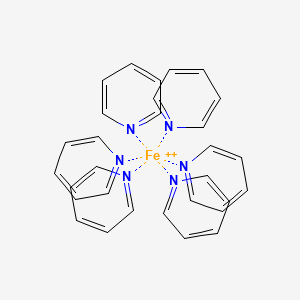

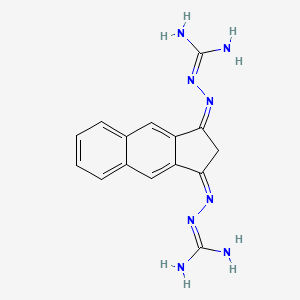

![(Z)-N-[3-(3-methoxyphenyl)prop-2-ynoxy]-1-azabicyclo[2.2.1]heptan-3-imine;oxalic acid](/img/structure/B1238760.png)
![3-[(13E)-8-acetyl-18-(2-carboxylatoethyl)-3,7,12,17-tetramethyl-13-(1-oxidoethylidene)porphyrin-21-id-2-yl]propanoate;hydron;iron(2+)](/img/structure/B1238762.png)

![[4-(3-Chlorophenyl)sulfonyl-3-nitrophenyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1238765.png)
![(2Z)-2-(2,4-dimethoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B1238766.png)

